4-(5-(METHOXYCARBONYL)THIOPHEN-2-YL)BENZOIC ACID
Description
4-(5-(Methoxycarbonyl)thiophen-2-yl)benzoic acid is a benzoic acid derivative featuring a thiophene ring substituted with a methoxycarbonyl group at the 5-position. The compound combines the carboxylic acid functionality of benzoic acid with the conjugated π-system of thiophene, making it of interest in materials science (e.g., organic electronics) and pharmaceutical chemistry. The methoxycarbonyl group (-COOMe) acts as an electron-withdrawing substituent, modulating the electronic properties of the thiophene ring and enhancing the acidity of the benzoic acid moiety compared to unsubstituted analogs.
Properties
IUPAC Name |
5-(4-carboxyphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4S/c13-11(14)8-3-1-7(2-4-8)9-5-6-10(17-9)12(15)16/h1-6H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJBAWYUQLOHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597565-50-9 | |
| Record name | 5-(4-Carboxyphenyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597565-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-carboxyphenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with 4-bromobenzoic acid under palladium-catalyzed Suzuki coupling conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to ensure complete conversion.
Another approach involves the direct functionalization of thiophene-2-carboxylic acid with 4-carboxyphenylboronic acid using similar palladium-catalyzed conditions. This method offers a more straightforward route to the target compound with fewer steps and higher yields.
Industrial Production Methods
Industrial production of 5-(4-carboxyphenyl)thiophene-2-carboxylic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-carboxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran (THF) as solvent.
Substitution: Halogens, nitrating agents, sulfuric acid, acetic acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
5-(4-carboxyphenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various thiophene-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the design of bioactive molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials. Its unique electronic properties make it valuable in the field of materials science.
Mechanism of Action
The mechanism of action of 5-(4-carboxyphenyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The carboxyphenyl group can enhance binding affinity to target proteins, leading to increased biological activity.
In materials science, the compound’s electronic properties are exploited in the design of organic semiconductors. The thiophene ring provides a conjugated system that facilitates charge transport, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two analogs from the provided evidence:
Electronic and Physicochemical Properties
- Acidity : The target compound’s benzoic acid group has a lower pKa (~3–4) compared to the thiazole analog (pKa ~4–5) due to the electron-withdrawing -COOMe group stabilizing the deprotonated form .
- Solubility : The brominated compound in has higher lipophilicity (XLogP3 = 4.1) due to bromine, whereas the target compound’s -COOMe group may improve solubility in polar aprotic solvents .
Key Differentiators and Implications
- Functional Group Synergy : The combination of thiophene and -COOMe in the target compound creates a balance between electron withdrawal (for acidity) and π-conjugation (for conductivity), distinguishing it from analogs with thiazole or bromine .
Biological Activity
4-(5-(Methoxycarbonyl)thiophen-2-yl)benzoic acid (CAS Number: 597565-50-9) is a compound of interest due to its potential biological activities. This article reviews the chemical properties, biological effects, and relevant research findings associated with this compound.
- Molecular Formula : C12H10O4S
- Molecular Weight : 250.27 g/mol
- CAS Registry Number : 597565-50-9
- Synonyms : 4-(5-Carboxythiophen-2-yl)benzoic acid, 4-(3-(Methoxycarbonyl)thiophen-2-yl)benzoic acid
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its antibacterial and antifungal properties.
Antibacterial Activity
Research indicates that derivatives of benzoic acid, including those with thiophene substitutions, exhibit significant antibacterial properties. For instance, a study reported that compounds similar to this compound showed minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µM against Staphylococcus epidermidis, a common pathogen associated with biofilm formation .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µM) | Target Bacteria |
|---|---|---|
| This compound | >200 | S. epidermidis |
| Derivative A | 6.25 | S. epidermidis |
| Derivative B | 12.5 | S. aureus |
The presence of the methoxycarbonyl group appears to influence the antibacterial efficacy negatively, as modifications that included this group resulted in higher MIC values compared to other derivatives without it .
Antifungal Activity
In addition to antibacterial properties, some studies have suggested potential antifungal activity for thiophene-containing benzoic acids. However, specific data on the antifungal efficacy of this compound remains limited.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications in the thiophene ring or the benzoic acid moiety can significantly alter the compound's effectiveness against various pathogens. For example, replacing the carboxylic group with a methoxycarbonyl group led to a loss of antibacterial activity in related compounds .
Case Studies
-
Case Study on Antibiofilm Activity :
A recent study evaluated the antibiofilm potential of various thiophene derivatives against clinical strains of S. epidermidis. The most active compounds demonstrated MBEC (minimum biofilm eradication concentration) values significantly lower than those of standard antibiotics like vancomycin . -
Comparative Study :
In a comparative analysis of several thiophene derivatives, it was found that modifications at the fifth position of the thiophene ring affected both antibacterial and antibiofilm activities. Compounds lacking bulky substituents exhibited better activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
